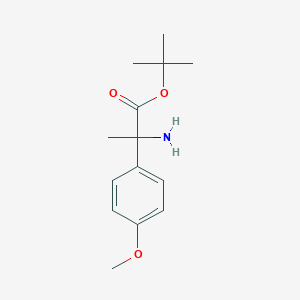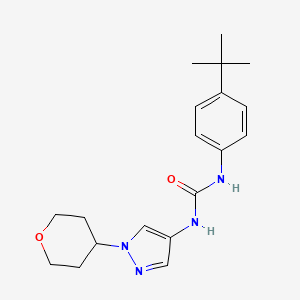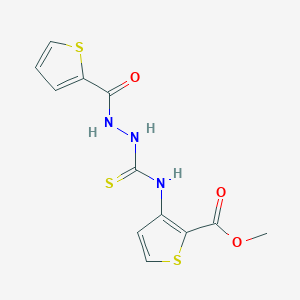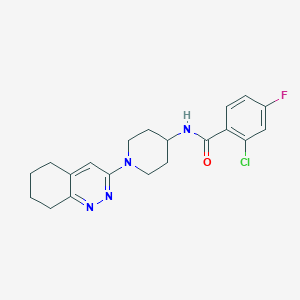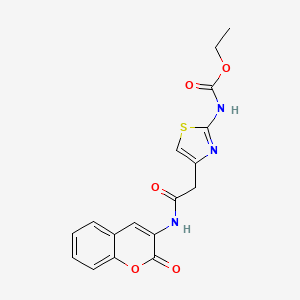
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains sulfonamide groups, which are known for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, UV/VIS, and FTIR spectroscopy . These techniques would provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfonamide groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Bacterial Infections Treatment
- Bacterial Meningitis : Sulfonamides like Gantrisin have been used to treat bacterial meningitis and various infections, showing satisfactory results in most cases. However, side effects like anorexia, nausea, and vomiting were reported in some patients (Rhoads, Svec, & Rohr, 1950).
Antimalarial Effects
- Plasmodium falciparum : Sulfonamides have been studied for their effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating the potential antimalarial value of sulfonamides and related compounds (Degowin, Eppes, Carson, & Powell, 1966).
Cancer Research
- Phase I and II Clinical Trials : Sulfonamide derivatives have been explored in clinical trials for their antitumor activity, with some showing reproducible and reversible toxicity along with evidence of antitumor activity (Von Hoff et al., 1978).
Environmental and Exposure Assessment
- Perfluorinated Sulfonamides : Studies have been conducted to understand the occurrence and human exposure to perfluorinated sulfonamides, which are used in various consumer products for surface protection (Shoeib et al., 2005).
Allergy and Hypersensitivity Reactions
- Hypersensitivity Reactions : The prevalence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions has been studied to understand the metabolism and detoxification processes related to sulfonamides (Rieder et al., 1991).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFVBPYSIBOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)




